

A Comprehensive Technical Guide to N-(4-Bromobutyl)phthalimide

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Compound of Interest

Compound Name: *N*-(4-Bromobutyl)phthalimide

Cat. No.: B559583

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For researchers, scientists, and professionals in drug development, **N-(4-bromobutyl)phthalimide** is a crucial chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, and synthesis, adhering to the highest standards of technical documentation for a scientific audience.

Chemical Identity: IUPAC Name and Synonyms

The standardized IUPAC name for this compound is 2-(4-bromobutyl)isoindole-1,3-dione^{[1][2]}. It is also widely known by several synonyms, which are frequently encountered in literature and chemical databases.

A comprehensive list of its identifiers includes:

- **N-(4-Bromobutyl)phthalimide**^[1]
- 1-Phthalimido-4-bromobutane
- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione^[1]
- 2-(4-Bromobutyl)isoindoline-1,3-dione^{[1][3]}
- 4-Bromobutylphthalimide
- NSC 575^[1]

Physicochemical Properties

A summary of the key quantitative data for **N-(4-bromobutyl)phthalimide** is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₂ BrNO ₂	[1][4]
Molecular Weight	282.13 g/mol	[1]
CAS Number	5394-18-3	[1][4]
EC Number	226-401-2	
Melting Point	76-80 °C (lit.)	[5]
Appearance	White to yellow-brown solid/White crystalline powder	[6][7][8]
Purity	≥97% to 98%	[3][5]
InChI	1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2	[1][5]
InChIKey	UXFWTIGUWHJKDD-UHFFFAOYSA-N	[1][5]
SMILES	C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCBr	[1][5]

Synthesis and Experimental Protocols

N-(4-Bromobutyl)phthalimide is a valuable building block in organic synthesis, often utilized as a precursor for introducing a four-carbon amine-containing chain via the Gabriel synthesis. [8] Several synthetic routes have been reported, with variations in reagents, solvents, and reaction conditions.

Method 1: Synthesis from Phthalimide and 1,4-Dibromobutane

This protocol involves the direct reaction of phthalimide with an excess of 1,4-dibromobutane.

- Procedure:
 - Phthalimide (148 mg, 1 mmol), 1,4-dibromobutane (1.080 g, 5 mmol), and potassium carbonate (276 mg, 2 mmol) are added to acetone (3 mL).[\[6\]](#)
 - The reaction mixture is refluxed for 2 hours.[\[6\]](#)
 - After completion, the mixture is cooled to room temperature.[\[6\]](#)
 - The product is purified by column chromatography using a petroleum ether:acetone (40:1) eluent to yield **N-(4-bromobutyl)phthalimide** as a white solid (260 mg, 92% yield).[\[6\]](#)

Method 2: Synthesis from Potassium Phthalimide and 1,4-Dibromobutane

This widely used method utilizes the potassium salt of phthalimide, which enhances the nucleophilicity of the imide nitrogen.

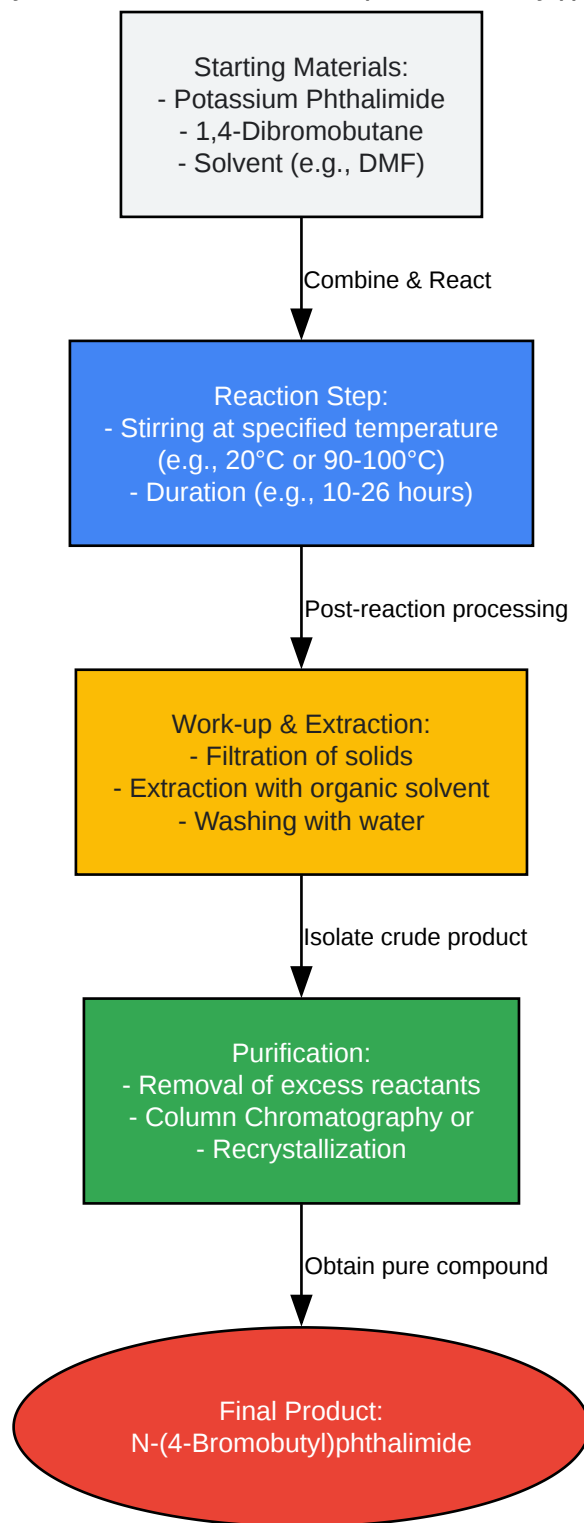
- Procedure A (Stirring at Room Temperature):
 - Potassium phthalimide (2.0 g, 10.7 mmol) and 1,4-dibromobutane (2.8 g, 12.9 mmol) are dissolved in 25 mL of dry N,N-dimethylformamide (DMF).[\[6\]](#)
 - The mixture is stirred at room temperature for 26 hours, maintaining a pH of 10.[\[6\]](#)
 - The product is extracted three times with dichloromethane (100 mL each).[\[6\]](#)
 - The combined organic layers are washed with distilled water, dried over anhydrous magnesium sulfate, and concentrated.[\[6\]](#)
 - Recrystallization from dichloromethane/distilled water, followed by filtration and drying, yields a white solid with a 92.4% yield.[\[6\]](#)

- Procedure B (Heating):
 - A mixture of potassium phthalimide (2 g, 10.8 mmol), 1,4-dibromobutane (10.8 g, 50 mmol), and 10 mL of dry DMF is stirred at a bath temperature of 90-100 °C for 10 hours.[\[9\]](#)
 - Precipitated crystals are removed by filtration.[\[9\]](#)
 - The filtrate is concentrated under reduced pressure.[\[9\]](#)
 - Excess 1,4-dibromobutane is removed by distillation.[\[9\]](#)
 - The residue is purified by silica gel column chromatography.[\[9\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of **N-(4-bromobutyl)phthalimide** from potassium phthalimide and 1,4-dibromobutane, as detailed in the experimental protocols.

General Synthesis Workflow for N-(4-Bromobutyl)phthalimide

[Click to download full resolution via product page](#)Caption: Synthesis workflow of **N-(4-Bromobutyl)phthalimide**.

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